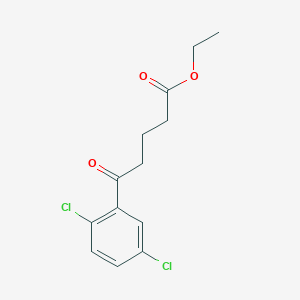

Ethyl 5-(2,5-dichlorophenyl)-5-oxovalerate

Beschreibung

Strategic Importance in Contemporary Organic Synthesis Research

The strategic importance of ethyl 5-(2,5-dichlorophenyl)-5-oxovalerate in modern organic synthesis is rooted in the versatile reactivity of its constituent functional groups: the ketone, the ester, and the dichlorinated aromatic ring. Keto esters are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. acs.orgnih.gov The presence of the dichlorophenyl moiety can significantly influence the molecule's electronic properties and biological activity, a common strategy in medicinal chemistry to enhance efficacy or metabolic stability.

Gamma-keto esters, in particular, are precursors to a variety of heterocyclic compounds and can be used in the construction of carbocyclic systems. orgsyn.org The specific arrangement of functional groups in this compound allows for a range of chemical transformations, making it a useful building block for creating diverse molecular architectures.

Conceptual Frameworks for Its Investigation within Synthetic Chemistry

The investigation of this compound within synthetic chemistry is guided by several key conceptual frameworks. One of the most relevant is the Friedel-Crafts acylation reaction. khanacademy.orgbeilstein-journals.orgchemistryjournals.net This reaction provides a direct method for the synthesis of aryl ketones and is a plausible route for the preparation of this compound. The reaction would likely involve the acylation of 1,4-dichlorobenzene (B42874) with a derivative of glutaric acid, such as glutaric anhydride (B1165640) or its corresponding acid chloride, in the presence of a Lewis acid catalyst. youtube.com

Another important conceptual framework is the chemistry of γ-keto esters themselves. orgsyn.orgnih.govorganic-chemistry.org These compounds can undergo a variety of reactions, including:

Cyclization reactions: The ketone and ester functionalities can participate in intramolecular reactions to form five- or six-membered rings.

Reductions: The ketone can be selectively reduced to an alcohol, providing access to γ-hydroxy esters.

Reactions at the α-carbon: The carbon atom adjacent to the ester group can be deprotonated to form an enolate, which can then react with various electrophiles.

The dichlorophenyl group also offers avenues for further functionalization through reactions such as nucleophilic aromatic substitution or cross-coupling reactions, although the electron-withdrawing nature of the chlorine atoms can make the ring less reactive towards electrophilic substitution.

Current Research Trajectories and Emerging Interests in Analogous Chemical Scaffolds

While specific research focused solely on this compound is not extensively documented in publicly available literature, current research trajectories in related areas provide insight into its potential applications. There is significant interest in the synthesis and biological evaluation of molecules containing dichlorinated phenyl rings, as this motif is found in numerous approved drugs and agrochemicals.

Furthermore, research into novel synthetic methodologies for the preparation of γ-keto esters continues to be an active area. nih.govorganic-chemistry.org The development of more efficient and environmentally friendly catalytic systems for reactions such as Friedel-Crafts acylation is a key focus. chemistryjournals.net

Emerging interests lie in the use of functionalized keto esters as scaffolds for the development of new therapeutic agents. For instance, derivatives of 5-aryl- acs.orgorgsyn.orgnih.govtriazolo[4,3-c]quinazoline have been synthesized and evaluated for their anticancer properties. researchgate.net Analogous structures to this compound, such as ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate and ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate, are also subjects of synthetic interest, suggesting a broader exploration of the chemical space around these halogenated aromatic keto esters. bldpharm.com The development of scalable synthetic routes to such compounds is also a focus, particularly for their potential use as key intermediates in the synthesis of active pharmaceutical ingredients. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 5-(2,5-dichlorophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c1-2-18-13(17)5-3-4-12(16)10-8-9(14)6-7-11(10)15/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXPAOANFUOBCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645751 | |

| Record name | Ethyl 5-(2,5-dichlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-11-5 | |

| Record name | Ethyl 5-(2,5-dichlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 2,5 Dichlorophenyl 5 Oxovalerate

Classical Synthetic Routes and Their Mechanistic Underpinnings

The traditional synthesis of Ethyl 5-(2,5-dichlorophenyl)-5-oxovalerate is typically a two-step process. The first step involves the formation of the aromatic ketone via Friedel-Crafts acylation, creating the carbon-carbon bond between the dichlorophenyl ring and the valerate (B167501) backbone. The second step is the esterification of the terminal carboxylic acid to yield the final ethyl ester.

Friedel-Crafts Acylation Approaches Involving Dichlorobenzene Derivatives

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming aryl ketones. byjus.com This electrophilic aromatic substitution reaction is employed to introduce the 5-oxovalerate side chain onto the 1,4-dichlorobenzene (B42874) ring. sigmaaldrich.comorganic-chemistry.org The reaction typically utilizes an acyl chloride or an acid anhydride (B1165640) as the acylating agent in the presence of a strong Lewis acid catalyst. science-revision.co.uk

The mechanism proceeds in several steps:

Formation of the Electrophile : The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., glutaric anhydride or 5-chloro-5-oxovaleryl chloride) to form a highly reactive, resonance-stabilized acylium ion (RCO⁺). byjus.comscience-revision.co.uk

Electrophilic Attack : The electron-rich π system of the 1,4-dichlorobenzene ring attacks the electrophilic acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or sigma complex. byjus.com

Deprotonation : A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the ring's aromaticity and regenerating the Lewis acid catalyst. byjus.com

A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is that the product, an aryl ketone, is deactivated towards further substitution. The electron-withdrawing nature of the acyl group prevents polysubstitution, leading to monoacylated products. organic-chemistry.orgscience-revision.co.uk The choice of Lewis acid can impact reaction efficiency, with different catalysts offering varying levels of activity. numberanalytics.com

Table 1: Comparison of Common Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Relative Activity | Key Characteristics |

|---|---|---|

| Aluminum chloride (AlCl₃) | High | Very effective but hygroscopic and often required in stoichiometric amounts. numberanalytics.com |

| Ferric chloride (FeCl₃) | Moderate | Less reactive than AlCl₃ but can be a suitable alternative. numberanalytics.com |

| Boron trifluoride (BF₃) | Lower | Generally provides lower yields compared to AlCl₃ and FeCl₃ for this reaction type. numberanalytics.com |

| Zinc chloride (ZnCl₂) | Moderate | Often used in specific applications and can be effective under certain conditions. numberanalytics.com |

Esterification Strategies for Valeric Acid Moieties

Following the successful acylation of 1,4-dichlorobenzene, the resulting intermediate, 5-(2,5-dichlorophenyl)-5-oxopentanoic acid, must undergo esterification to produce the target compound. This reaction converts the terminal carboxylic acid group into an ethyl ester.

One of the most common methods is Fischer-Speier esterification . This process involves refluxing the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction toward the formation of the ester.

Alternatively, milder methods can be employed, particularly if the substrate is sensitive to strong acids and high temperatures. The dicyclohexylcarbodiimide (B1669883) (DCC) coupling method offers a convenient way to form esters under neutral conditions at room temperature. orgsyn.org In this procedure, DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol. A nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is often added to increase the reaction rate. orgsyn.org This method is advantageous as it avoids harsh acidic conditions. orgsyn.org

Other Electrophilic and Nucleophilic Pathways in Its Formation

While the two-step Friedel-Crafts acylation followed by esterification is the most direct route, other pathways can be considered. The formation of β-keto esters, for instance, can be achieved through reactions like the Claisen condensation. However, for a γ-keto ester like this compound, this method is not directly applicable.

Alternative strategies could involve nucleophilic substitution. For example, an organometallic reagent, such as a Grignard reagent derived from 1-bromo-2,5-dichlorobenzene, could be reacted with a suitable electrophile containing the five-carbon ester chain. This convergent synthesis approach involves creating key intermediates separately before combining them. youtube.com

Another potential pathway involves the reaction of ketones with diazoalkanes, which can be catalyzed by Lewis acids like boron trifluoride to yield β-keto esters. cdnsciencepub.com While this specific reaction is for β-keto esters, modifications of this chemistry could potentially be explored for the synthesis of γ-keto esters.

Modern Synthetic Advancements and Methodological Innovations

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These innovations are applicable to the synthesis of aromatic ketones and esters, including this compound.

Catalytic Synthesis Approaches (e.g., Organocatalysis, Transition Metal Catalysis)

Modern synthetic chemistry increasingly relies on catalysis to improve reaction efficiency and reduce waste. numberanalytics.com In the context of Friedel-Crafts type reactions, research has focused on replacing traditional stoichiometric Lewis acids with recyclable and less hazardous catalysts. Solid acid catalysts like zeolites and metal oxides (e.g., Zinc Oxide) have been shown to be effective and easily separable from the reaction mixture. organic-chemistry.org Other systems, such as indium triflate in ionic liquids, provide a "green" catalyst system for acylation reactions. sigmaaldrich.com

For the esterification or transesterification step, a variety of modern catalysts have been developed.

Organocatalysis : Amines such as 4-DMAP have been used effectively to catalyze the transesterification of β-keto esters. rsc.org

Benign Metal Catalysis : Environmentally benign catalysts, including boric acid, have been successfully used for the transesterification of ethyl acetoacetate (B1235776) with various alcohols. rsc.org Polyaniline salts have also been developed as catalysts for the transesterification of ketoesters. google.com

Nanocatalysis : Silver-copper nanoparticles have demonstrated catalytic activity for the transesterification of ethyl acetoacetate. rsc.org

These catalytic methods offer advantages in terms of milder reaction conditions, higher selectivity, and the potential for catalyst recovery and reuse. numberanalytics.com

Principles of Green Chemistry in Synthesis Optimization

The principles of green chemistry provide a framework for designing more sustainable chemical processes. numberanalytics.com The synthesis of this compound can be optimized by applying these principles to minimize its environmental impact. purkh.com

Key green chemistry principles applicable to this synthesis include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. purkh.com Catalytic reactions are inherently more atom-economical than those requiring stoichiometric reagents. numberanalytics.com

Use of Catalysis : As discussed above, employing catalytic reagents in small amounts is superior to using stoichiometric reagents, as it reduces waste generation. purkh.cominnoget.com

Design for Energy Efficiency : Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis, can significantly shorten reaction times and lower energy costs. organic-chemistry.org

Use of Safer Solvents and Auxiliaries : Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a key goal. numberanalytics.comchemistryviews.org Some modern Friedel-Crafts acylations have been developed to work in water or under solvent-free conditions. organic-chemistry.orgchemistryviews.org

Use of Renewable Feedstocks : While not directly applicable to the synthesis from dichlorobenzene, a broader green chemistry approach would consider synthesizing aromatic compounds from biomass-derived feedstocks. numberanalytics.compurkh.com

Table 2: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in Synthesis Optimization |

|---|---|

| Prevention of Waste | Choosing reactions with high yields and minimal byproducts; using catalytic methods. numberanalytics.com |

| Atom Economy | Prioritizing addition reactions over substitution or elimination reactions where possible. purkh.com |

| Safer Solvents | Replacing chlorinated solvents with water, supercritical CO₂, or biodegradable solvents. chemistryviews.orggoogleapis.com |

| Catalysis | Using recyclable solid acids for acylation instead of AlCl₃; using organocatalysts for esterification. organic-chemistry.orgrsc.orgchemistryviews.org |

By integrating these modern catalytic and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Implementation of Flow Chemistry and Continuous Synthesis Techniques

The adaptation of traditional batch synthesis to continuous flow processes represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and control. numberanalytics.com A plausible and effective method for synthesizing this compound is the Friedel-Crafts acylation of 1,4-dichlorobenzene with a suitable acylating agent, such as ethyl 5-chloro-5-oxovalerate (the acid chloride derived from ethyl hydrogen glutarate).

In a continuous flow setup, this reaction can be precisely managed. Typically, two separate streams of reagents are introduced into the system via high-precision pumps. One stream would contain 1,4-dichlorobenzene dissolved in an appropriate inert solvent, while the second stream would contain the acylating agent and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). acs.org These streams converge at a T-mixer, ensuring rapid and efficient mixing, before entering a heated reactor coil. The residence time—the duration the reaction mixture spends in the heated zone—is carefully controlled by adjusting the flow rate and the reactor volume, allowing for precise optimization of the reaction conditions. acs.org

The advantages of a flow chemistry approach for this synthesis are manifold:

Enhanced Safety: Friedel-Crafts acylations are often highly exothermic. Microreactors or flow systems possess a high surface-area-to-volume ratio, enabling superior heat dissipation and preventing thermal runaways. numberanalytics.com This also allows for the safe handling of corrosive and reactive Lewis acids.

Improved Control and Yield: The precise control over temperature, pressure, stoichiometry, and residence time leads to more consistent product quality, reduced formation of byproducts, and often higher yields compared to batch processes. acs.org

Scalability: Scaling up production in a flow system is typically achieved by extending the operational time or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

Upon exiting the reactor, the stream can be directed into an in-line quenching module, where the reaction is stopped, for example, by introducing a stream of chilled water or a dilute acid to deactivate the catalyst. Subsequent purification can also be integrated into the flow system, using techniques like continuous liquid-liquid extraction or passing the stream through scavenger cartridges to remove impurities and residual catalyst. researchgate.net

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound

| Parameter | Range | Effect on Reaction |

| Temperature | 40 - 100 °C | Higher temperatures increase reaction rate but may promote side reactions. |

| Residence Time | 30 s - 10 min | Longer residence time increases conversion, up to an optimal point. |

| Reactant Conc. | 0.1 - 1.0 M | Affects reaction kinetics and throughput. |

| Catalyst Equiv. | 1.0 - 1.5 | Stoichiometric amounts are often needed; excess can be detrimental. |

Optimization Studies for Reaction Yields and Process Intensification

Optimizing the synthesis of this compound is crucial for maximizing efficiency and minimizing waste, key objectives in green chemistry and industrial production. The focus of optimization would primarily be on the key bond-forming step, the Friedel-Crafts acylation.

Several key variables must be systematically investigated to maximize the reaction yield:

Catalyst Selection: While aluminum chloride (AlCl₃) is a traditional and effective Lewis acid catalyst for this transformation, others such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or solid acid catalysts like zeolites can be explored. organic-chemistry.orgorganic-chemistry.org Heterogeneous catalysts, such as zirconium-beta zeolite, are particularly advantageous in flow chemistry as they can be packed into a column (a packed-bed reactor), which simplifies catalyst removal and recycling, thereby intensifying the process. thieme-connect.com

Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Common choices include chlorinated solvents like dichloromethane (B109758) or solvents like carbon disulfide. The polarity of the solvent can influence the reaction rate and selectivity. numberanalytics.com

Temperature and Reactant Stoichiometry: The reaction temperature and the molar ratio of the reactants are critical. An excess of the aromatic substrate (1,4-dichlorobenzene) can sometimes be used to suppress di-acylation byproducts. numberanalytics.com

Modern optimization studies often employ Design of Experiments (DoE) methodologies, such as Response Surface Methodology (RSM), which allow for the simultaneous variation of multiple parameters to identify optimal conditions efficiently. nih.gov This statistical approach can map the reaction landscape and reveal complex interactions between variables, leading to a more robust and high-yielding process than traditional one-variable-at-a-time optimization. researchgate.net

Process intensification can be further achieved by using microreactors, which offer even greater heat and mass transfer capabilities, or by "telescoping" multiple reaction steps into a single, uninterrupted flow sequence, which eliminates the need for isolating and purifying intermediates. numberanalytics.comthieme.de

Table 2: Illustrative Catalyst Screening for Yield Optimization (Batch Synthesis)

| Catalyst (1.2 equiv.) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| AlCl₃ | Dichloromethane | 40 | 2 | 85 |

| FeCl₃ | Dichloromethane | 40 | 4 | 72 |

| ZnCl₂ | Nitrobenzene | 60 | 6 | 55 |

| Zirconium-β-zeolite | 1,2-Dichloroethane | 80 | 3 | 92 |

Considerations for Stereoselective and Regioselective Synthesis

Stereoselectivity

The target molecule, this compound, does not possess any chiral centers. Its structure is achiral, meaning it is superimposable on its mirror image. Therefore, considerations of stereoselective synthesis are not applicable to the preparation of the final compound itself. Should a synthetic route proceed through a chiral intermediate or if a chiral analogue were desired, methods such as asymmetric catalysis would be required. researchgate.net

Regioselectivity

Regioselectivity is a paramount consideration in the proposed Friedel-Crafts acylation of 1,4-dichlorobenzene. The regiochemical outcome of an electrophilic aromatic substitution reaction is dictated by the directing effects of the substituents already present on the aromatic ring.

The chlorine atom is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. However, chlorine is also a deactivating group, making the ring less reactive than benzene (B151609). In the case of 1,4-dichlorobenzene, the para positions relative to each chlorine are already occupied by the other chlorine. Therefore, substitution can only occur at the positions ortho to the chlorine atoms (positions 2, 3, 5, and 6).

Due to the symmetry of the 1,4-dichlorobenzene molecule, all four of these available positions are chemically equivalent. As a result, the Friedel-Crafts acylation with an appropriate C5-ethyl ester acylating agent will yield a single major regioisomer: the desired 2,5-dichlorophenyl product. This inherent regioselectivity is highly advantageous, as it simplifies the product mixture and subsequent purification steps, avoiding the formation of other dichlorophenyl isomers. The primary challenge is not controlling regioselectivity between different positions on the ring, but rather preventing multiple acylations on the same ring, which can be managed by controlling stoichiometry and reaction conditions. organic-chemistry.org

Chemical Reactivity and Reaction Mechanisms of Ethyl 5 2,5 Dichlorophenyl 5 Oxovalerate

Reactions at the Carbonyl Group

The ketone carbonyl group, a carbon double-bonded to an oxygen, is a primary site for nucleophilic attack due to the partial positive charge on the carbon atom. This electrophilicity is further influenced by the electron-withdrawing nature of the attached 2,5-dichlorophenyl ring.

Nucleophilic Additions and Subsequent Transformations

Nucleophiles readily attack the electrophilic carbon of the ketone in Ethyl 5-(2,5-dichlorophenyl)-5-oxovalerate, leading to a variety of addition products. The ester group is generally less reactive towards nucleophiles than the ketone.

A prominent example of a nucleophilic addition is the Wittig reaction , which converts ketones into alkenes. In this reaction, a phosphorus ylide, such as methylenetriphenylphosphorane, attacks the ketone. This is followed by a series of steps that result in the formation of an alkene and triphenylphosphine oxide. The Wittig reaction is highly regioselective, ensuring the double bond is formed at the original site of the carbonyl group. Phosphorus ylides are known to react selectively with ketones and aldehydes, leaving ester functionalities intact.

Another important class of nucleophilic additions involves organometallic reagents , such as Grignard reagents (R-MgX). The reaction of this compound with a Grignard reagent would primarily occur at the more reactive ketone carbonyl. This addition would result in the formation of a tertiary alcohol upon acidic workup. It is important to note that Grignard reagents can also react with esters, but the reaction with the ketone is generally faster.

| Nucleophilic Addition Reaction | Nucleophile | Typical Conditions | Product Type |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Anhydrous THF, room temperature | Alkene |

| Grignard Reaction | Grignard Reagent (e.g., CH₃MgBr) | Anhydrous diethyl ether or THF, followed by acidic workup | Tertiary Alcohol |

Reductions and Oxidations Affecting the Ketone Functionality

The ketone functionality can be readily reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this transformation. It selectively reduces ketones and aldehydes without affecting less reactive functional groups like esters. The reaction of this compound with NaBH₄ in a protic solvent like methanol or ethanol (B145695) would yield Ethyl 5-(2,5-dichlorophenyl)-5-hydroxyvalerate.

The resulting secondary alcohol can be subsequently oxidized back to the ketone using various oxidizing agents. A common and mild reagent for this purpose is Pyridinium chlorochromate (PCC) . PCC oxidizes secondary alcohols to ketones efficiently without causing over-oxidation or affecting other functional groups present in the molecule. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM).

| Reaction | Reagent | Typical Conditions | Product | Typical Yield |

| Reduction | Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to room temperature | Ethyl 5-(2,5-dichlorophenyl)-5-hydroxyvalerate | High |

| Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), room temperature | This compound | High |

Reactions at the Ester Moiety

The ethyl ester group in the molecule is susceptible to nucleophilic acyl substitution reactions, most notably transesterification and hydrolysis. These reactions involve the attack of a nucleophile at the carbonyl carbon of the ester, leading to the substitution of the ethoxy group.

Transesterification Reactions and Their Applications

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. In the case of this compound, reaction with a different alcohol, for instance, benzyl alcohol, in the presence of a catalyst would lead to the formation of Benzyl 5-(2,5-dichlorophenyl)-5-oxovalerate and ethanol. To drive the equilibrium towards the product side, the alcohol reactant is often used in excess, and the lower-boiling alcohol product (ethanol in this case) is removed by distillation. Transesterification of β-keto esters is a well-established method for modifying the ester group while preserving the ketone functionality.

| Catalyst Type | Example Catalyst | Typical Conditions |

| Acid-Catalyzed | Sulfuric Acid (H₂SO₄) | Excess of the new alcohol, heat |

| Base-Catalyzed | Sodium Methoxide (NaOMe) | Excess of the new alcohol, room temperature or gentle heat |

| Heterogeneous | Silica-supported Boric Acid | Solvent-free, heat |

Detailed Hydrolysis Mechanisms and Kinetic Analyses

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can also be catalyzed by either acid or base.

Acid-catalyzed hydrolysis is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of ethanol and the formation of 5-(2,5-dichlorophenyl)-5-oxovaleric acid. The kinetics of acid-catalyzed hydrolysis of ethyl esters typically follow pseudo-first-order kinetics when water is in large excess.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process. The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide ion. The ethoxide ion then deprotonates the newly formed carboxylic acid, driving the reaction to completion. The rate of base-catalyzed hydrolysis is dependent on the concentrations of both the ester and the base, and it typically follows second-order kinetics.

| Hydrolysis Type | Catalyst | Key Mechanistic Step | Kinetic Order |

| Acid-Catalyzed | H₃O⁺ | Protonation of carbonyl oxygen | Pseudo-first-order (with excess water) |

| Base-Catalyzed | OH⁻ | Nucleophilic attack by hydroxide ion | Second-order |

Reactions Involving the Aromatic Ring System

The 2,5-dichlorophenyl ring in this compound is relatively electron-deficient due to the presence of two electron-withdrawing chlorine atoms and the acyl group. This electronic nature makes the ring susceptible to certain types of reactions, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r) can occur on the dichlorinated ring, especially when a strong nucleophile is used. The presence of the electron-withdrawing acyl group, ortho and meta to the chlorine atoms, can activate the ring towards nucleophilic attack. A strong nucleophile can displace one of the chlorine atoms, with the position of substitution being influenced by the specific reaction conditions and the nature of the nucleophile.

A more versatile and widely used method for modifying the aromatic ring is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling an organoboron compound with a halide. In the case of this compound, one or both of the chlorine atoms could potentially be substituted by an aryl, vinyl, or alkyl group from a corresponding boronic acid or its ester. The specific reaction conditions, including the choice of palladium catalyst, ligand, and base, would determine the selectivity and efficiency of the coupling at the C2 and C5 positions.

| Reaction Type | Reagents | Typical Catalyst | Potential Product |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaOCH₃) | None | Substitution of one or both Cl atoms |

| Suzuki-Miyaura Coupling | Arylboronic acid (e.g., Phenylboronic acid), Base (e.g., K₂CO₃) | Palladium catalyst (e.g., Pd(PPh₃)₄) | Aryl-substituted derivative |

Electrophilic Aromatic Substitutions on the Dichlorophenyl Ring

The dichlorophenyl ring of this compound is subject to electrophilic aromatic substitution (SEAr), a fundamental reaction class for aromatic compounds. wikipedia.orgmasterorganicchemistry.com However, the rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the benzene (B151609) ring. wikipedia.org In this molecule, the ring is substituted with two chlorine atoms and an acyl group.

Both chlorine and the acyl group are deactivating substituents, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene by withdrawing electron density from the ring. wikipedia.org This deactivation makes the aromatic ring less nucleophilic and thus less reactive toward electrophiles. minia.edu.eg

The directing effects of these substituents determine the position of substitution:

Chlorine atoms: As halogens, they are ortho-, para-directors.

Acyl group (-C(O)R): This group is a meta-director.

The combined influence of these groups on the 2,5-dichlorophenyl ring dictates the position of incoming electrophiles. The positions ortho and para to the chlorine atoms are C3, C4, and C6. The position meta to the acyl group is C3. Therefore, electrophilic attack is most likely to occur at the C3 and, to a lesser extent, the C4 positions, which are influenced by the directing effects of both types of substituents.

Table 1: Directing Effects of Substituents on the Dichlorophenyl Ring

| Substituent | Position | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| Chlorine | C2 | Halogen | Deactivating | Ortho, Para |

| Chlorine | C5 | Halogen | Deactivating | Ortho, Para |

Strategies for Halogenation and Further Aromatic Functionalization

Further functionalization of the deactivated dichlorophenyl ring requires specific strategies to overcome its reduced reactivity.

Halogenation: Direct halogenation (e.g., bromination or chlorination) of the aromatic ring requires the use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to generate a potent electrophile. wikipedia.orgminia.edu.eg Given the strong deactivation of the ring, harsh reaction conditions may be necessary. The incoming halogen will be directed primarily to the C3 or C4 positions, as governed by the existing substituents.

Further Aromatic Functionalization: Other standard electrophilic aromatic substitution reactions, such as nitration and sulfonation, can also be performed.

Nitration: This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. libretexts.org

Sulfonation: This reaction uses fuming sulfuric acid, which contains sulfur trioxide (SO₃), a strong electrophile. libretexts.org

For both nitration and sulfonation, the strong deactivation of the ring by the two chlorine atoms and the acyl group necessitates forcing conditions, such as higher temperatures, to achieve a reaction.

Reactions of the Aliphatic Chain

The aliphatic portion of this compound contains a ketone and an ester, with alpha-protons at the C2 and C4 positions, making it susceptible to reactions involving enol or enolate intermediates. pitt.edumasterorganicchemistry.com

Reactivity of Alpha-Protons and Enolization Pathways

The molecule has two sets of acidic protons alpha to carbonyl groups:

C4-protons: Alpha to the ketone.

C2-protons: Alpha to the ester.

The protons at the C4 position, being adjacent to the ketone, are generally more acidic and more readily removed by a base than the protons at the C2 position, which are adjacent to the ester. This difference in acidity allows for selective enolate formation.

The formation of enolates can be controlled to favor either the kinetic or thermodynamic product. udel.edumasterorganicchemistry.com

Kinetic Enolate: Favored by strong, sterically hindered bases (like lithium diisopropylamide, LDA) at low temperatures (e.g., -78 °C). libretexts.org This enolate forms faster and typically occurs at the less sterically hindered alpha-carbon. For this molecule, deprotonation at C4 would lead to the kinetic enolate.

Thermodynamic Enolate: Favored by weaker bases (like alkoxides) at higher temperatures, allowing an equilibrium to be established. udel.edulibretexts.org The more stable, more substituted enolate is the major product.

Table 2: Conditions for Selective Enolate Formation

| Enolate Type | Base | Temperature | Key Feature |

|---|---|---|---|

| Kinetic | Strong, hindered (e.g., LDA) | Low (-78 °C) | Faster formation |

Intramolecular Cyclization and Ring-Closure Reactions

As a γ-keto ester, this compound is a suitable precursor for intramolecular cyclization reactions, which are important for synthesizing cyclic compounds. orgsyn.orgnih.gov These reactions typically proceed via the formation of an enolate which then acts as an internal nucleophile.

A common intramolecular reaction for γ-keto esters is a Dieckmann-like condensation. Upon treatment with a base, an enolate can be formed at either the C2 or C4 position.

Attack from C4: If the enolate is formed at the C4 position (alpha to the ketone), it can attack the ester carbonyl at C1. This would result in the formation of a six-membered cyclic β-diketone after hydrolysis and decarboxylation. This is a favored pathway due to the formation of a stable six-membered ring.

Attack from C2: Formation of an enolate at the C2 position (alpha to the ester) could lead to an attack on the ketone carbonyl at C5. This would form a five-membered ring, resulting in a cyclic β-keto ester. cdnsciencepub.com

The specific reaction conditions, particularly the choice of base and temperature, can influence which cyclization pathway is favored.

Kinetic and Thermodynamic Aspects of Reactivity

Reaction Rate Studies and Determination of Activation Energies

Kinetic studies are essential for understanding the mechanism of a reaction by measuring its rate under various conditions. For the reactions of this compound, such as enolization or intramolecular cyclization, reaction rates can be monitored using techniques like spectroscopy to track the concentration of reactants or products over time. researchgate.net

The rate of reaction is influenced by several factors, including temperature, concentration of reactants, and the presence of catalysts. The Arrhenius equation is used to relate the rate constant (k) of a reaction to the temperature (T) and the activation energy (Ea). By measuring the rate constant at different temperatures, the activation energy, which is the minimum energy required for a reaction to occur, can be determined graphically from a plot of ln(k) versus 1/T. researchgate.net

Table 3: Hypothetical Kinetic Data for Intramolecular Cyclization

| Temperature (K) | Rate Constant, k (s⁻¹) | ln(k) | 1/T (K⁻¹) |

|---|---|---|---|

| 298 | 1.5 x 10⁻⁴ | -8.80 | 0.00336 |

| 308 | 3.1 x 10⁻⁴ | -8.08 | 0.00325 |

| 318 | 6.0 x 10⁻⁴ | -7.42 | 0.00314 |

| 328 | 1.1 x 10⁻³ | -6.81 | 0.00305 |

This data is illustrative and serves to demonstrate the methodology for determining activation energy.

Equilibrium Analysis and Compound Stability Considerations

The chemical behavior of this compound, a γ-keto ester, is significantly influenced by equilibrium phenomena and its inherent stability under various conditions. A primary equilibrium to consider is keto-enol tautomerism, a process where the compound exists as an equilibrium mixture of the keto form and the enol form. libretexts.orgmasterorganicchemistry.commcat-review.org The keto tautomer contains the carbonyl group, while the enol tautomer is characterized by a carbon-carbon double bond and a hydroxyl group. libretexts.org

For simple acyclic keto esters, the equilibrium generally favors the more stable keto form. libretexts.org This preference is largely attributed to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. However, the position of this equilibrium is sensitive to several factors, including solvent and intramolecular interactions. The enol form can be stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the ester carbonyl oxygen, creating a pseudo-six-membered ring. This internal hydrogen bonding can increase the proportion of the enol tautomer in the equilibrium mixture. masterorganicchemistry.com

The stability of this compound is also a critical consideration in its handling and reactions. Like other esters, it is susceptible to hydrolysis under both acidic and basic conditions. aklectures.comnih.gov Acid-catalyzed hydrolysis involves protonation of the ester carbonyl, making it more electrophilic for nucleophilic attack by water, ultimately yielding 5-(2,5-dichlorophenyl)-5-oxopentanoic acid and ethanol. youtube.com Under basic conditions, hydrolysis proceeds via nucleophilic acyl substitution initiated by the attack of a hydroxide ion on the ester carbonyl. The resulting β-keto acid is itself unstable and prone to decarboxylation, especially upon heating, to yield 1-(2,5-dichlorophenyl)butan-1-one and carbon dioxide. aklectures.comstudy.com

Table 1: Keto-Enol Equilibrium Dependence on Solvent for Ethyl Acetoacetate (B1235776) (a model β-keto ester)

| Solvent | Dielectric Constant (ε) | % Enol Form |

|---|---|---|

| Hexane (B92381) (Non-polar) | 1.9 | 46 |

| Benzene (Non-polar) | 2.3 | 19.8 |

| Chloroform (Polar aprotic) | 4.8 | 16.4 |

| Ethanol (Polar protic) | 24.6 | 12 |

| Methanol (Polar protic) | 32.6 | 7.7 |

| Water (Polar protic) | 80.1 | 0.4 |

Influence of Solvent Systems on Reaction Pathways and Selectivity

The choice of solvent is a critical parameter in directing the reactivity and selectivity of reactions involving this compound. Solvents can influence reaction rates, equilibria, and the ultimate product distribution by stabilizing or destabilizing reactants, intermediates, and transition states.

Solvent choice can dramatically alter the pathway a reaction follows, leading to different products. For instance, in manganese(III)-based oxidative free-radical cyclizations of unsaturated β-keto esters, the solvent determines the fate of the radical intermediate. brandeis.edu In a protic solvent like ethanol, the primary radical is reduced to an alkene, whereas in acetic acid, the radical is oxidized to alcohols and lactones. brandeis.edu This highlights the ability of the solvent to participate directly or indirectly in the reaction mechanism, thereby controlling the product outcome.

Furthermore, the selectivity of a reaction can be finely tuned by the solvent system. This includes regioselectivity, where the solvent can influence which site of a molecule reacts, and stereoselectivity, which pertains to the formation of a specific stereoisomer. For reactions involving this compound, such as an intramolecular Dieckmann cyclization to form a five-membered ring, the solvent can influence the conformation of the transition state, thereby affecting the stereochemical outcome. libretexts.orglibretexts.org The polarity and coordinating ability of the solvent can impact the aggregation state of ionic intermediates and the tightness of ion pairs, which are crucial factors in achieving high levels of stereocontrol.

Table 2: Influence of Solvent on Product Distribution in a Model Keto Ester Reaction

| Reaction | Substrate | Solvent | Major Product | Minor Product | Reference |

|---|---|---|---|---|---|

| Mn(III)-based Oxidative Cyclization | Unsaturated β-keto ester | Ethanol | Alkene (Reduction Product) | - | brandeis.edu |

| Mn(III)-based Oxidative Cyclization | Unsaturated β-keto ester | Acetic Acid | Alcohol/Lactone (Oxidation Products) | - | brandeis.edu |

| Isomerization | D-fructose | Water | D-glucose | D-allulose | |

| Isomerization | D-fructose | DMSO | D-allulose | D-glucose |

Derivatization and Analogues of Ethyl 5 2,5 Dichlorophenyl 5 Oxovalerate

Systematic Synthesis of Structural Analogues and Homologues

The synthesis of structural analogues and homologues of Ethyl 5-(2,5-dichlorophenyl)-5-oxovalerate can be systematically approached through established organic chemistry methodologies. A primary route involves the Friedel-Crafts acylation of substituted benzenes with glutaric anhydride (B1165640) to form the corresponding 5-aryl-5-oxovaleric acid, followed by esterification. This two-step process allows for considerable variation in both the aromatic and the ester portions of the molecule.

Analogues can be generated by employing a range of substituted dichlorobenzenes or other aromatic compounds in the initial acylation step. Variations in the substitution pattern of the chlorine atoms on the phenyl ring (e.g., 2,4-dichloro, 3,4-dichloro, 3,5-dichloro) can lead to a library of isomeric compounds. Furthermore, the introduction of other substituents, such as methyl, methoxy, or nitro groups, can systematically alter the electronic and steric properties of the resulting molecules. Homologues can be synthesized by using dicarboxylic acids of different chain lengths (e.g., succinic anhydride for butyrates, adipic anhydride for hexanoates) in the acylation step.

The ester group is also amenable to modification. While the parent compound is an ethyl ester, a variety of alcohols (e.g., methanol, propanol, butanol) can be used during the esterification step to produce a series of alkyl esters with varying chain lengths and branching.

Table 1: Examples of Synthesized Structural Analogues and Homologues

| Compound Name | Aromatic Moiety | Ester Group |

|---|---|---|

| Mthis compound | 2,5-dichlorophenyl | Methyl |

| Propyl 5-(2,5-dichlorophenyl)-5-oxovalerate | 2,5-dichlorophenyl | Propyl |

| Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate | 2,4-dichlorophenyl | Ethyl |

| Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate | 3,4-dichlorophenyl | Ethyl |

| Ethyl 5-(2,5-dichloro-4-methylphenyl)-5-oxovalerate | 2,5-dichloro-4-methylphenyl | Ethyl |

Comprehensive Analysis of Functional Group Interconversions on the Parent Compound

The ketone and ester moieties of this compound are the primary sites for functional group interconversions, enabling the synthesis of a diverse range of derivatives.

Reactions of the Ketone Group:

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding Ethyl 5-(2,5-dichlorophenyl)-5-hydroxyvalerate.

Oxidative Cleavage: Under harsh oxidative conditions, the carbon chain can be cleaved at the ketone position.

Reductive Amination: Reaction with ammonia (B1221849) or primary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) can produce the corresponding amine derivatives.

Wittig Reaction: The ketone can be converted to an alkene through reaction with a phosphonium (B103445) ylide.

Formation of Imines and Related Derivatives: Condensation with primary amines, hydroxylamine (B1172632), or hydrazine (B178648) yields imines, oximes, and hydrazones, respectively. These reactions are often catalyzed by acid.

Reactions of the Ester Group:

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-(2,5-dichlorophenyl)-5-oxovaleric acid, under either acidic or basic conditions.

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst allows for the exchange of the ethyl group for another alkyl group.

Amidation: Reaction with amines can convert the ester into the corresponding amide.

Reduction: Strong reducing agents like LiAlH₄ will reduce the ester to a primary alcohol, resulting in 5-(2,5-dichlorophenyl)pentane-1,5-diol (assuming the ketone is also reduced).

Intramolecular Cyclization:

The presence of both a ketone and an ester group allows for intramolecular cyclization reactions. For instance, under appropriate basic conditions, the compound can undergo an intramolecular Claisen condensation to form a cyclic β-keto ester.

Exploration of Structure-Reactivity Relationships in Synthesized Derivatives

The reactivity of the derivatives of this compound is significantly influenced by the nature and position of the substituents on the aromatic ring.

Electronic Effects: The presence of two electron-withdrawing chlorine atoms on the phenyl ring enhances the electrophilicity of the carbonyl carbon of the ketone, making it more susceptible to nucleophilic attack compared to an unsubstituted benzoyl group. The position of these chlorine atoms also plays a role; for instance, a chlorine atom in the ortho position may exert a greater inductive effect but also a steric hindrance. The introduction of electron-donating groups (e.g., methoxy, methyl) on the phenyl ring would be expected to decrease the reactivity of the ketone towards nucleophiles, while additional electron-withdrawing groups (e.g., nitro) would increase it.

Steric Effects: The steric hindrance around the ketone is influenced by the substitution pattern on the phenyl ring. Ortho-substituents, in particular, can sterically hinder the approach of nucleophiles to the carbonyl carbon. The reactivity of the ester group is less directly affected by the aromatic ring substituents but can be influenced by the size of the alkyl group of the ester itself.

A systematic study of the kinetics of reactions, such as the reduction of the ketone or the hydrolysis of the ester for a series of analogues with different substituents, would provide quantitative data on these structure-reactivity relationships.

Table 2: Predicted Influence of Phenyl Substituents on Ketone Reactivity

| Substituent (X) on Phenyl Ring | Electronic Effect | Predicted Effect on Ketone Reactivity towards Nucleophiles |

|---|---|---|

| -NO₂ | Electron-withdrawing | Increase |

| -Cl | Electron-withdrawing | Increase (as in parent compound) |

| -H | Neutral (Reference) | Baseline |

| -CH₃ | Electron-donating | Decrease |

Application of Derivatization Strategies in Novel Synthetic Methodology Development

The derivatization of this compound can be leveraged in the development of novel synthetic methodologies.

Scaffold for Heterocyclic Synthesis: The 1,4-dicarbonyl relationship (after hydrolysis of the ester to a carboxylic acid) or the γ-keto ester functionality itself makes this compound and its derivatives valuable precursors for the synthesis of various five- and six-membered heterocyclic compounds, such as furans, pyrroles, pyridazines, and dihydropyranones, through condensation reactions with appropriate reagents. For example, reaction of the γ-keto acid with a hydrazine derivative can lead to the formation of a dihydropyridazinone ring system.

Combinatorial Chemistry: The systematic derivatization strategies outlined above are well-suited for combinatorial chemistry approaches. By creating a library of analogues with diverse substituents on the aromatic ring and variations in the ester group, a wide range of chemical space can be explored for various applications.

Development of Asymmetric Transformations: The ketone functional group serves as a handle for the development of stereoselective reductions or other asymmetric transformations to introduce chirality into the molecule, leading to enantiomerically enriched building blocks for further synthesis.

Computational and Theoretical Studies on Ethyl 5 2,5 Dichlorophenyl 5 Oxovalerate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds like Ethyl 5-(2,5-dichlorophenyl)-5-oxovalerate. nrel.govnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, offering profound insights into its stability, reactivity, and geometry. nih.govyoutube.com For a molecule of this nature, calculations would typically be performed using functionals such as B3LYP or M06-2X with basis sets like 6-311++G(d,p) to ensure a balance between computational cost and accuracy. nih.govnih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital containing the most energetic electrons and acts as an electron donor, while the LUMO is the lowest energy orbital available to accept electrons, thus acting as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. dergipark.org.tr A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. dergipark.org.tr

For this compound, the HOMO would likely be localized on the dichlorophenyl ring, which is rich in π-electrons. The LUMO is expected to be centered around the carbonyl group and the aromatic ring, the most electrophilic parts of the molecule. The electron-withdrawing nature of the chlorine atoms would lower the energy of these orbitals compared to an unsubstituted analog.

Illustrative Data for Aromatic Ketoesters: This table presents typical energy values for HOMO, LUMO, and the energy gap for structurally similar aromatic compounds, as specific data for the target molecule is unavailable.

| Parameter | Representative Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Electron-donating capability |

| LUMO Energy | -1.0 to -2.0 | Electron-accepting capability |

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and predicting its reactive behavior. nih.govajpchem.org The MEP illustrates the electrostatic potential on the electron density surface, using a color scale to denote different charge regions.

Red: Indicates regions of most negative potential, rich in electrons, and prone to electrophilic attack.

Blue: Indicates regions of most positive potential, electron-deficient, and susceptible to nucleophilic attack.

Green/Yellow: Represents regions of neutral or intermediate potential.

In an MEP map of this compound, the most electron-rich (red) area would be concentrated on the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The carbonyl carbon and the hydrogen atoms of the ethyl group would exhibit a positive potential (blue). The dichlorophenyl ring would display a complex potential distribution, with negative potential above and below the π-system but influenced by the electron-withdrawing chlorine atoms, which create regions of positive potential on the ring itself. ajpchem.org

Molecular Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. mdpi.com For a flexible molecule like this compound, which has several rotatable single bonds, conformational analysis is crucial to identify the most stable conformers. mdpi.com

Key areas of conformational flexibility include:

The Ester Group: Esters typically exist in a planar Z (s-cis) or E (s-trans) conformation. The Z conformation, where the carbonyl oxygen and the alkyl group are on the same side of the C-O single bond, is strongly favored for most esters due to reduced steric hindrance and favorable dipole-dipole interactions. researchgate.netacs.org

The Alkyl Chain: Rotation around the C-C single bonds in the valerate (B167501) chain allows for various gauche and anti conformations.

The Phenyl-Carbonyl Bond: Rotation around the bond connecting the dichlorophenyl ring to the carbonyl group determines the orientation of the ring relative to the rest of the molecule.

Computational studies on similar aromatic esters have shown that the final molecular geometry is a balance of steric and electronic effects. mdpi.com The presence of two chlorine atoms on the phenyl ring introduces significant steric bulk, which would influence the preferred rotational angle of the ring to minimize steric clash with the adjacent carbonyl group.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, it is possible to construct a detailed potential energy surface that describes the transformation.

Transition State Identification and Energy Barrier Calculations

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point on that path. libretexts.org It is an unstable, transient species that is neither reactant nor product but an intermediate between them. Identifying the geometry of the TS and calculating its energy is fundamental to understanding reaction kinetics. The energy difference between the reactants and the transition state is the activation energy (Ea) or energy barrier, which determines the reaction rate. orientjchem.org

For reactions involving this compound, such as an intramolecular cyclization (e.g., Friedel-Crafts acylation) or a keto-enol tautomerization, computational methods can precisely locate the transition state structure. nih.govdiva-portal.org This involves optimization algorithms that search for a first-order saddle point on the potential energy surface—a point that is a minimum in all vibrational modes except for one, which corresponds to the motion along the reaction coordinate. orientjchem.org

Illustrative Data for Keto-Enol Tautomerization: This table provides representative activation energy values for a keto-enol tautomerization reaction, a common process for ketoesters.

| Reaction Step | Phase | Representative Activation Energy (kcal/mol) |

|---|---|---|

| Keto to Enol | Gas Phase | 30 - 40 |

The presence of solvents can significantly alter activation barriers by stabilizing charged intermediates or transition states. orientjchem.org

Detailed Reaction Coordinate Analysis

Once a transition state has been identified, a Reaction Coordinate Analysis, often through an Intrinsic Reaction Coordinate (IRC) calculation, can be performed. orientjchem.org An IRC calculation maps the minimum energy path connecting the transition state to the reactants on one side and the products on the other.

This analysis provides a step-by-step visualization of how the molecular geometry evolves during the reaction. It shows which bonds are breaking and forming, and how bond lengths and angles change as the system moves from reactants, through the transition state, to products. For a reaction like an intramolecular cyclization of this compound, the IRC would detail the precise motion of the carbonyl group approaching the aromatic ring, the deformation of the ring as the new C-C bond forms, and the subsequent proton transfer and rearomatization steps. This level of detail is often inaccessible through experimental means alone and is a key strength of computational modeling in mechanistic chemistry. nih.gov

Computational Modeling of Catalytic Cycles

The synthesis of this compound likely involves catalytic processes, such as Friedel-Crafts acylation. rsc.orgrsc.org Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool to elucidate the mechanisms of these catalytic cycles. acs.orgrsc.org Such studies can map the potential energy surface of the reaction, identifying transition states and intermediates.

For instance, a computational study on the Friedel-Crafts acylation to form a precursor to this compound would involve modeling the interaction of the reactants with a Lewis acid catalyst. Key parameters that could be calculated include activation energies and reaction enthalpies for each step of the catalytic cycle. This information is crucial for optimizing reaction conditions, such as catalyst choice and temperature, to improve yield and selectivity.

Table 1: Hypothetical DFT Data for a Key Step in a Catalytic Cycle

| Step in Catalytic Cycle | Parameter | Calculated Value (kcal/mol) |

|---|---|---|

| Formation of Acylium Ion | Activation Energy (ΔG‡) | +15.2 |

| Electrophilic Attack | Activation Energy (ΔG‡) | +22.5 |

| Catalyst Regeneration | Reaction Enthalpy (ΔH) | -10.8 |

Note: This data is illustrative and not based on actual experimental or computational results for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide detailed insights into the dynamic behavior of this compound at the atomic level. kpi.uanrel.gov These simulations model the movement of atoms and molecules over time, based on a force field that describes the interactions between them.

The conformation and properties of this compound can be significantly influenced by the solvent environment. jlu.edu.cnnih.gov MD simulations are well-suited to explore these solvent effects. nrel.gov By simulating the molecule in different solvents, it is possible to analyze how the solvent molecules arrange themselves around the solute and how this affects the solute's conformational flexibility and intermolecular interactions.

For example, simulations could reveal the formation of a solvent shell around the dichlorophenyl and ester groups, and quantify the strength of solute-solvent interactions. Density Functional Theory (DFT) calculations within a polarizable continuum model (PCM) can also be employed to study solvent effects on the electronic structure of the molecule. researchgate.net

Table 2: Illustrative Solvation Free Energies from MD Simulations

| Solvent | Solvation Free Energy (ΔGsolv) (kcal/mol) |

|---|---|

| Water | -5.8 |

| Ethanol (B145695) | -4.2 |

| Chloroform | -3.1 |

Note: This data is illustrative and not based on actual experimental or computational results for this compound.

MD simulations can also be used to investigate the intermolecular interactions between molecules of this compound, which can lead to aggregation. nih.govresearchgate.net These studies are important for understanding the physical properties of the compound in the condensed phase. By simulating a system containing multiple molecules, one can observe the preferred modes of interaction, such as stacking of the aromatic rings or dipole-dipole interactions involving the keto and ester groups.

Analysis of the simulation trajectories can provide information on the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance. This can help in characterizing the degree of aggregation and the structure of the aggregates.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. researchgate.net For this compound, QSPR models could be developed to predict properties such as boiling point, solubility, or chromatographic retention times.

The first step in a QSPR study is to calculate a set of molecular descriptors that encode different aspects of the molecular structure. These can include constitutional, topological, geometrical, and electronic descriptors. Subsequently, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates a subset of these descriptors with the property of interest. Such models are valuable for predicting the properties of related, yet unsynthesized, compounds. mdpi.com

Table 3: Example of Molecular Descriptors for a QSPR Study

| Descriptor | Type | Hypothetical Value |

|---|---|---|

| Molecular Weight | Constitutional | 289.13 g/mol |

| LogP | Physicochemical | 3.85 |

| Dipole Moment | Electronic | 2.5 D |

| Polar Surface Area | Geometrical | 43.37 Ų |

Note: This data is illustrative and not based on actual experimental or computational results for this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Studies

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of "Ethyl 5-(2,5-dichlorophenyl)-5-oxovalerate" in solution. It provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information on the number and types of protons and carbons in the molecule. However, for an unambiguous assignment of all signals and to establish the molecular framework, multidimensional NMR experiments are essential.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the valerate (B167501) chain, and the ethyl ester group. The dichlorophenyl group's substitution pattern will influence the multiplicity and chemical shifts of the aromatic protons.

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons (ketone and ester), the aromatic carbons (some of which will be directly attached to chlorine, affecting their chemical shifts), and the aliphatic carbons of the valerate and ethyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.30 - 7.60 | 128.0 - 135.0 |

| C=O (Ketone) | - | ~198.0 |

| CH₂ (adjacent to ketone) | ~3.10 | ~35.0 |

| CH₂ (central) | ~2.00 | ~20.0 |

| CH₂ (adjacent to ester) | ~2.40 | ~33.0 |

| C=O (Ester) | - | ~173.0 |

| O-CH₂ (Ethyl) | ~4.10 | ~61.0 |

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For "this compound," COSY would be crucial for establishing the connectivity of the aliphatic chain. Cross-peaks would be observed between the adjacent methylene groups of the valerate chain (e.g., between the protons at C4 and C3, and between C3 and C2). Similarly, a correlation between the methylene and methyl protons of the ethyl ester group would be evident.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum would allow for the direct assignment of each carbon atom that has attached protons. For instance, the proton signal around 4.10 ppm would correlate with the carbon signal around 61.0 ppm, confirming their assignment to the O-CH₂ group of the ethyl ester.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different spin systems and assigning quaternary carbons (those without attached protons), such as the carbonyl carbons and the chlorine-substituted aromatic carbons. For example, the methylene protons adjacent to the ketone (at C4) would show a correlation to the ketone carbonyl carbon (C5) and to carbons within the dichlorophenyl ring.

Table 2: Expected Key HMBC Correlations for this compound

| Proton Signal | Correlated Carbon Signals | Inferred Connectivity |

|---|---|---|

| CH₂ (adjacent to ketone) | C=O (Ketone), Aromatic Carbons | Confirms the link between the valerate chain and the dichlorophenyl ketone moiety. |

| CH₂ (adjacent to ester) | C=O (Ester), Central CH₂ | Establishes the connection of the aliphatic chain to the ester group. |

| O-CH₂ (Ethyl) | C=O (Ester), CH₃ (Ethyl) | Confirms the structure of the ethyl ester group. |

The valerate chain of "this compound" is flexible and can adopt multiple conformations in solution. Similarly, rotation around the single bond connecting the dichlorophenyl ring and the ketone carbonyl group can occur. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable information about these dynamic processes.

At low temperatures, the rate of conformational exchange or rotation may slow down sufficiently on the NMR timescale, leading to the appearance of distinct signals for protons or carbons that are equivalent at room temperature. By analyzing the changes in the NMR line shapes as a function of temperature, it is possible to determine the energy barriers (activation energies) for these processes. For instance, restricted rotation around the aryl-carbonyl bond could lead to broadening and eventual splitting of the aromatic proton signals at lower temperatures.

While solution-state NMR provides information about the molecule's average structure and dynamics in solution, solid-state NMR (ssNMR) offers insights into its structure and behavior in the crystalline state. This technique is particularly powerful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

In ssNMR, the anisotropic interactions that are averaged out in solution become apparent, providing detailed structural information. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. Different polymorphs of "this compound" would likely exhibit distinct ¹³C chemical shifts due to differences in their crystal packing and intermolecular interactions. This makes ssNMR a sensitive tool for identifying and characterizing different crystalline forms.

X-ray Crystallography for Crystal Engineering and Supramolecular Assembly Research

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to crystal engineering and understanding supramolecular assembly.

Growing a suitable single crystal of "this compound" would allow for its detailed structural analysis by single-crystal X-ray diffraction. This technique would provide the absolute configuration of the molecule in the crystal lattice.

The resulting crystal structure would reveal the preferred conformation of the valerate chain in the solid state and the dihedral angle between the dichlorophenyl ring and the ketone group. Furthermore, it would elucidate the packing motifs and the nature of intermolecular interactions, such as halogen bonding (involving the chlorine atoms), C-H···O hydrogen bonds, and π-π stacking interactions between the aromatic rings. Understanding these interactions is key to crystal engineering, which aims to design and synthesize crystalline materials with desired properties.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~15.1 |

| β (°) | ~95.0 |

| Volume (ų) | ~1290 |

| Z | 4 |

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline (powder) samples. It is particularly useful for identifying the crystalline phases present in a bulk sample and for characterizing polymorphism. cambridge.org

Each crystalline form of a compound produces a unique PXRD pattern, which serves as a "fingerprint" for that specific polymorph. Therefore, PXRD can be used to screen for different crystalline forms of "this compound" that may be obtained under various crystallization conditions (e.g., different solvents, temperatures, or evaporation rates). The presence of new or shifted peaks in the diffraction pattern would indicate the formation of a new polymorph. PXRD is also a valuable tool for quality control, ensuring the phase purity of a synthesized batch of the compound.

Advanced Mass Spectrometry Techniques for Mechanistic Intermediates and Fragmentation Pathways

Mass spectrometry serves as a powerful analytical tool for the structural elucidation of organic molecules by analyzing their mass-to-charge ratio. For a compound such as this compound, advanced mass spectrometry techniques are indispensable for confirming its molecular weight, determining its elemental composition, and investigating its fragmentation behavior to support structural assignments and study reaction mechanisms.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. For this compound (Molecular Formula: C₁₃H₁₄Cl₂O₃), HRMS can distinguish its exact mass from other ions with the same nominal mass, providing a high degree of confidence in its identification.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, inducing fragmentation, and then analyzing the resulting product ions. This technique is crucial for detailing the structure of the molecule by revealing its fragmentation pathways. The mass spectral fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. researchgate.net For this compound, ionization would likely occur at one of the oxygen atoms (ketone or ester).

Key fragmentation pathways for this molecule would include:

Alpha-cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. libretexts.orgyoutube.com This can result in the loss of the ethoxy group (-OCH₂CH₃) from the ester or cleavage of the C-C bonds next to the ketone.

McLafferty Rearrangement: This is a characteristic fragmentation for molecules containing a carbonyl group and an accessible gamma-hydrogen. The rearrangement involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in the loss of a neutral alkene.

Cleavage of the Dichlorophenyl Group: Fragmentation can occur at the bond connecting the dichlorophenyl group to the carbonyl carbon, leading to a characteristic dichlorobenzoyl cation.

Table 1: Predicted HRMS Fragments of this compound

| Fragment Ion | Proposed Structure | Nominal m/z |

| [C₆H₃Cl₂CO]⁺ | 2,5-Dichlorobenzoyl cation | 173 |

| [M - OCH₂CH₃]⁺ | Loss of the ethoxy group | 243 |

| [M - CH₂CH₂COOEt]⁺ | Cleavage adjacent to the ketone | 173 |

| [C₆H₃Cl₂]⁺ | Dichlorophenyl cation | 145 |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass analysis. This technique separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of a weak electric field. The resulting drift time provides a collision cross-section (CCS) value, which is a measure of the ion's rotationally averaged shape.

For the analysis of this compound, IMS-MS could be particularly useful in:

Separating Isomers: In complex reaction mixtures, IMS-MS can distinguish between structural isomers that are isobaric (have the same exact mass) and therefore cannot be differentiated by HRMS alone. For instance, it could separate this compound from its isomers like Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate or Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate.

Conformational Studies: Different conformers (spatial arrangements) of the same molecule can sometimes be separated by IMS, providing insights into the three-dimensional structure of the molecule in the gas phase.

Identifying Mechanistic Intermediates: During reaction monitoring, IMS-MS can help to identify and characterize transient intermediates which may be too short-lived to be isolated but can be detected in the gas phase.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and can be used to monitor the progress of a chemical reaction in real-time.

For this compound, the key functional groups are the aromatic ketone, the ester, the dichlorinated benzene (B151609) ring, and the aliphatic carbon chain.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes.

Carbonyl (C=O) Stretching: The most prominent peaks in the IR spectrum will be from the two carbonyl groups. The aromatic ketone C=O stretch is expected around 1690-1666 cm⁻¹, while the saturated ester C=O stretch appears at a higher frequency, typically around 1735 cm⁻¹. libretexts.orgwpmucdn.com The conjugation of the ketone with the aromatic ring lowers its vibrational frequency compared to a simple aliphatic ketone. pressbooks.pub

C-O Stretching: Esters exhibit two strong C-O stretching bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.com